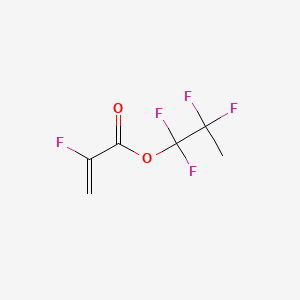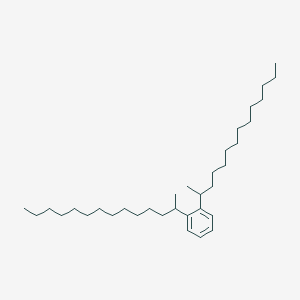
1,2-Di(tetradecan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di(tetradecan-2-yl)benzene is an organic compound with the molecular formula C34H62. It is a derivative of benzene, where two tetradecanyl groups are attached to the benzene ring at the 1 and 2 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di(tetradecan-2-yl)benzene typically involves the alkylation of benzene with tetradecanyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Benzene+2Tetradecanyl halideAlCl3this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Di(tetradecan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The alkyl side chains can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of benzoic acids.
Reduction: Formation of alkanes.
Substitution: Formation of brominated benzene derivatives.
Aplicaciones Científicas De Investigación
1,2-Di(tetradecan-2-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a model compound for studying the effects of long alkyl chains on the reactivity of benzene derivatives.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Di(tetradecan-2-yl)benzene involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The long alkyl chains can insert into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Di(hexadecan-2-yl)benzene
- 1,2-Di(octadecan-2-yl)benzene
- 1,2-Di(dodecan-2-yl)benzene
Uniqueness
1,2-Di(tetradecan-2-yl)benzene is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to its analogs with shorter or longer alkyl chains, it exhibits different solubility, melting point, and reactivity profiles .
Propiedades
Número CAS |
90774-18-8 |
|---|---|
Fórmula molecular |
C34H62 |
Peso molecular |
470.9 g/mol |
Nombre IUPAC |
1,2-di(tetradecan-2-yl)benzene |
InChI |
InChI=1S/C34H62/c1-5-7-9-11-13-15-17-19-21-23-27-31(3)33-29-25-26-30-34(33)32(4)28-24-22-20-18-16-14-12-10-8-6-2/h25-26,29-32H,5-24,27-28H2,1-4H3 |
Clave InChI |
FPTTWIBJOSSMJQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C)C1=CC=CC=C1C(C)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


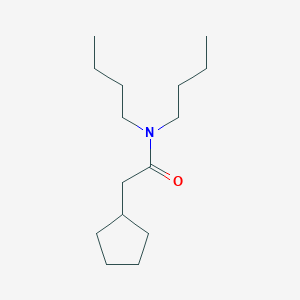
![ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate](/img/structure/B14348663.png)
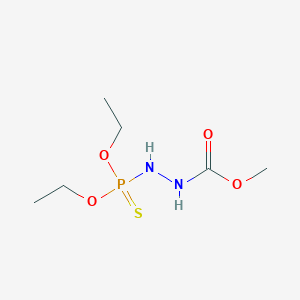
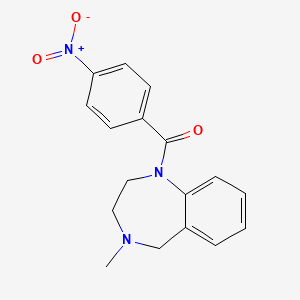
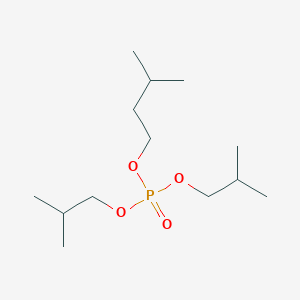
![Azuleno[1,2-b]furan](/img/structure/B14348691.png)
![Acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14348697.png)
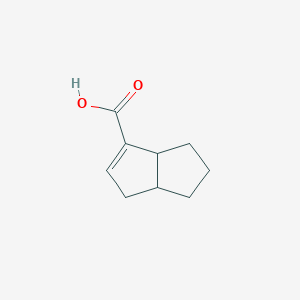
![N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14348710.png)
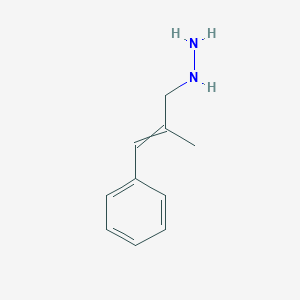
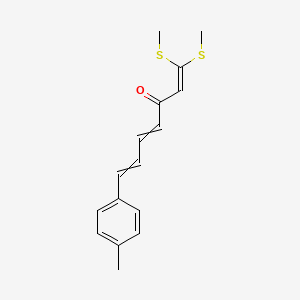
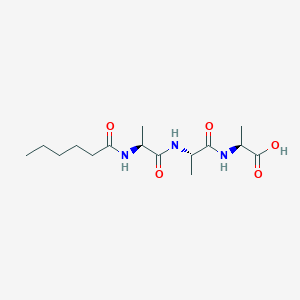
![5-Methyl-6-{(E)-[(phenanthren-9-yl)imino]methyl}quinazoline-2,4-diamine](/img/structure/B14348729.png)
